molecular formula C11H12O4 B150050 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 134101-50-1

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B150050
M. Wt: 208.21 g/mol
InChI Key: PZQJMIUHIOTTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as 2,3-dihydroxy-1,4-naphthoquinone-2-carboxylic acid or naphthazarin, is a natural organic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its ability to scavenge free radicals and prevent oxidative damage to cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.

Biochemical And Physiological Effects

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects on the body. It has been found to reduce inflammation, improve immune function, and regulate blood glucose levels. It also exhibits neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in lab experiments include its availability, low toxicity, and potential applications in various scientific fields. However, its limitations include its instability in certain conditions and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. These include the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to explore its mechanism of action and potential side effects to ensure its safety and efficacy for use in humans. Finally, the development of new synthesis methods and formulations may improve its stability and increase its potential applications.

Synthesis Methods

The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with sodium borohydride in the presence of a reducing agent. Biosynthesis, on the other hand, involves the extraction of the compound from natural sources such as plants and microorganisms.

Scientific Research Applications

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to possess significant antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has been used in the development of new drugs and therapeutic agents.

properties

CAS RN

134101-50-1

Product Name

6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15)

InChI Key

PZQJMIUHIOTTOK-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2CC1C(=O)O)O)O

Canonical SMILES

C1CC2=CC(=C(C=C2CC1C(=O)O)O)O

synonyms

2-Naphthalenecarboxylicacid,1,2,3,4-tetrahydro-6,7-dihydroxy-(9CI)

Origin of Product

United States

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